2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one features a dihydroquinazolinone core substituted with a 7,7-dimethyl group and a piperazine moiety bearing a 2-hydroxyethyl side chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system targeting.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-16(2)9-13-12(14(22)10-16)11-17-15(18-13)20-5-3-19(4-6-20)7-8-21/h11,21H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOHAFNVQMFXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core followed by the introduction of the piperazine ring. One common method involves the reaction of 2-amino-5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the quinazolinone core can produce a dihydroquinazoline derivative.
Scientific Research Applications
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The quinazolinone core may also play a role in its biological effects by interacting with DNA or proteins.
Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished by:
- Position 7 : 7,7-dimethyl substitution, which contrasts with aryl or alkenyl groups in analogues.
- Piperazine Substituent : A 2-hydroxyethyl group, differing from pyridinyl, benzyl, or methoxyphenyl substituents in related compounds.
Comparative Data Table
*Hypothetical formula based on structural analysis.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target’s 7,7-dimethyl group increases lipophilicity compared to analogues with polar aryl groups (e.g., 4-fluorophenyl in ). However, the hydroxyethyl substituent on piperazine may counterbalance this by improving aqueous solubility.
- Hydrogen Bonding: The hydroxyethyl group provides a hydrogen-bond donor/acceptor site, absent in analogues with benzyl or pyridinyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
